molecular formula C10H12Br2ClNO3 B12517149 3,5-Dibromo-O-methyl-L-tyrosine--hydrogen chloride (1/1) CAS No. 683270-58-8

3,5-Dibromo-O-methyl-L-tyrosine--hydrogen chloride (1/1)

Cat. No.: B12517149
CAS No.: 683270-58-8
M. Wt: 389.47 g/mol
InChI Key: KQKLYBMFUVZGKN-QRPNPIFTSA-N
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Description

3,5-Dibromo-O-methyl-L-tyrosine–hydrogen chloride (1/1) is a brominated derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions on the benzene ring, and a methoxy group at the O-position. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-O-methyl-L-tyrosine typically involves the bromination of O-methyl-L-tyrosine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-O-methyl-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives .

Scientific Research Applications

3,5-Dibromo-O-methyl-L-tyrosine is used in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,5-Dibromo-O-methyl-L-tyrosine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine atoms and methoxy group play a crucial role in these interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-O-methyl-L-tyrosine is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where these functional groups are advantageous .

Properties

CAS No.

683270-58-8

Molecular Formula

C10H12Br2ClNO3

Molecular Weight

389.47 g/mol

IUPAC Name

(2S)-2-amino-3-(3,5-dibromo-4-methoxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H11Br2NO3.ClH/c1-16-9-6(11)2-5(3-7(9)12)4-8(13)10(14)15;/h2-3,8H,4,13H2,1H3,(H,14,15);1H/t8-;/m0./s1

InChI Key

KQKLYBMFUVZGKN-QRPNPIFTSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Br)C[C@@H](C(=O)O)N)Br.Cl

Canonical SMILES

COC1=C(C=C(C=C1Br)CC(C(=O)O)N)Br.Cl

Origin of Product

United States

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